molecular formula C6H12ClNO2 B1406996 cis-(3-Aminocyclobutyl)acetic acid hydrochloride CAS No. 1523571-91-6

cis-(3-Aminocyclobutyl)acetic acid hydrochloride

Cat. No.: B1406996
CAS No.: 1523571-91-6
M. Wt: 165.62 g/mol
InChI Key: VULUUIGASJOBOK-UHFFFAOYSA-N
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Description

cis-(3-Aminocyclobutyl)acetic acid hydrochloride: is a chemical compound with the molecular formula C₆H₁₂ClNO₂. It is a white or off-white crystalline substance that is soluble in water and organic solvents

Preparation Methods

The synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride involves several steps. One common synthetic route includes the cyclization of a suitable precursor followed by the introduction of the amino and acetic acid groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

cis-(3-Aminocyclobutyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

cis-(3-Aminocyclobutyl)acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-(3-Aminocyclobutyl)acetic acid hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

cis-(3-Aminocyclobutyl)acetic acid hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

2-(3-aminocyclobutyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULUUIGASJOBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523606-40-7
Record name rac-2-[(1r,3r)-3-aminocyclobutyl]acetic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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